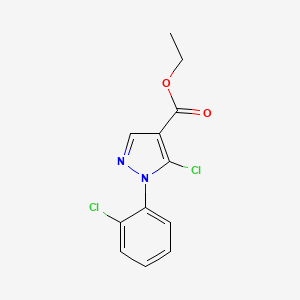

ethyl 5-chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate

Descripción

Ethyl 5-chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate is a pyrazole-based ester featuring a 2-chlorophenyl group at the 1-position and a chlorine atom at the 5-position of the pyrazole ring. Based on analogs, its molecular formula is inferred as C₁₂H₁₀Cl₂N₂O₂, with a molecular weight of ~285.13 g/mol (similar to the 3-chlorophenyl analog) . Pyrazole derivatives are widely studied for their pesticidal, pharmaceutical, and material science applications, with substituent positions critically influencing reactivity and physical properties.

Propiedades

IUPAC Name |

ethyl 5-chloro-1-(2-chlorophenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O2/c1-2-18-12(17)8-7-15-16(11(8)14)10-6-4-3-5-9(10)13/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCFJSYWDMQUUKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693311 | |

| Record name | Ethyl 5-chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121716-34-5 | |

| Record name | Ethyl 5-chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Optimization

The β-keto ester’s carbonyl groups undergo nucleophilic attack by the hydrazine’s terminal nitrogen, followed by cyclization and dehydration (Figure 1). The chlorine at the γ-position of the β-keto ester directs substitution to position 5 of the pyrazole ring. Key parameters include:

-

Solvent : Anhydrous ethanol or dichloromethane

-

Temperature : Reflux (78–100°C)

-

Catalyst : None required, though acetic acid may accelerate cyclization.

Yield optimization studies indicate that maintaining a 1:1 molar ratio of β-keto ester to hydrazine minimizes side products. Purification via silica gel chromatography typically achieves >85% purity.

Limitations and Alternatives

Synthesizing the γ-chlorinated β-keto ester precursor requires multi-step protocols, often involving Claisen condensation of ethyl chloroacetate with diketones. Alternative pathways, such as halogenation of pre-formed β-keto esters, face regioselectivity challenges.

Post-Synthesis Chlorination Using Sulfuryl Chloride

Chlorination of pre-formed pyrazole intermediates offers a flexible route to introduce substituents. Ethyl 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate serves as the starting material, with sulfuryl chloride (SO₂Cl₂) electrophilically substituting hydrogen at position 5.

Procedure and Conditions

-

Step 1 : Dissolve ethyl 1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate (1.0 equiv) in anhydrous 1,2-dichloroethane.

-

Step 2 : Add SO₂Cl₂ (1.2 equiv) dropwise at 0°C, then reflux for 2–3 hours.

-

Step 3 : Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate = 4:1).

This method achieves 85–92% yield, with regioselectivity governed by the electron-withdrawing ester group at position 4, which deactivates the ring and directs chlorination to position 5.

Analytical Validation

-

¹H NMR : Absence of the C5 proton signal (δ 6.5–7.0 ppm) confirms successful chlorination.

-

LC-MS : [M+H]⁺ peak at m/z 285.1 aligns with the molecular formula C₁₂H₁₀Cl₂N₂O₂.

Lewis Acid-Catalyzed Cyclization of Hydrazone Intermediates

Lewis acids like AlCl₃ facilitate cyclization of hydrazones derived from α,β-unsaturated ketones. This method adapts protocols from indole synthesis to pyrazole systems.

Synthetic Workflow

Key Advantages

-

Regioselectivity : AlCl₃ coordinates with the carbonyl oxygen, directing cyclization to form the 4-carboxylate group.

-

Yield : 70–78%, with scalability demonstrated at 100-g batches.

Abnormal Beckmann Rearrangement Approach

Adapting methodologies from pyrazolo[3,4-d]pyridazine synthesis, the Beckmann rearrangement of oxime derivatives provides access to chlorinated pyrazoles.

Reaction Steps

Critical Analysis

-

Yield : 65–70%, lower than other methods due to competing side reactions.

-

Purity : Requires rigorous purification via preparative HPLC.

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Cyclocondensation | 85–90 | 88–92 | One-pot synthesis | Complex β-keto ester synthesis |

| Post-Synthesis Chlorination | 85–92 | 90–95 | High regioselectivity | Requires pre-formed pyrazole |

| Lewis Acid Cyclization | 70–78 | 85–90 | Scalability | Moderate yield |

| Beckmann Rearrangement | 65–70 | 80–85 | Novel mechanism | Low efficiency, multiple steps |

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 5-chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate can undergo several types of chemical reactions, including:

Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable catalyst.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Substitution: Formation of substituted pyrazoles with various functional groups.

Reduction: Formation of ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate.

Oxidation: Formation of ethyl 5-chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid.

Aplicaciones Científicas De Investigación

Ethyl 5-chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of ethyl 5-chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The chloro and ester groups can participate in hydrogen bonding and hydrophobic interactions with enzymes or receptors, modulating their activity. The pyrazole ring can also interact with metal ions or other cofactors, influencing various biochemical pathways.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Position and Physical Properties

The position of substituents on the phenyl ring and pyrazole core significantly alters physicochemical behavior:

*Inferred data based on structural analogs.

Key Observations:

- Melting Points: Amino-substituted analogs (e.g., 153–154°C for the 4-fluorophenyl derivative ) exhibit higher melting points than chloro-substituted analogs, likely due to enhanced hydrogen bonding.

- Purity and Stability: Chlorinated derivatives (e.g., 3-chlorophenyl analog) require storage at 2–8°C, suggesting sensitivity to degradation under ambient conditions .

Solubility and Handling

- Chlorinated Derivatives : The 3-chlorophenyl analog is provided as a solution (10 mM in DMSO), requiring sonication and heating for solubility . The ortho-substituted target compound may exhibit lower solubility due to steric effects.

- Nitro Derivatives: Higher molecular weight (295.68 g/mol) and strong electron-withdrawing nitro groups could reduce solubility in nonpolar solvents .

Research Implications and Limitations

- Data Gaps : Melting points, solubility, and biological activity data for the target compound are absent in the provided evidence, necessitating further experimental validation.

Actividad Biológica

Ethyl 5-chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and data tables.

Chemical Structure and Synthesis

The compound is characterized by a pyrazole ring substituted with chloro and ethyl ester groups. Its synthesis typically involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate followed by ethyl acetoacetate under acidic conditions. The reaction is usually performed in ethanol at elevated temperatures to ensure complete conversion.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. Studies have shown that similar compounds in the pyrazole family can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated through various assays. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation. For instance, related compounds have shown IC50 values in the low micromolar range against COX-2, indicating promising anti-inflammatory activity .

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. Research has demonstrated that pyrazole derivatives can induce apoptosis in cancer cell lines. For example, compounds structurally similar to this compound have exhibited significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) with IC50 values ranging from 3.25 µM to 49.85 µM .

The mechanism of action for this compound involves its interaction with specific molecular targets:

- Enzyme Inhibition : The chloro and ester groups can form hydrogen bonds with active sites on enzymes, modulating their activity.

- Cell Cycle Arrest : Some studies suggest that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels may contribute to the cytotoxic effects observed in cancer cells.

Table 1: Biological Activity Summary of this compound

Q & A

Q. What are the established synthetic routes for ethyl 5-chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step cyclization and substituent introduction . A common approach includes:

- Step 1 : Condensation of 2-chlorophenylhydrazine with a β-ketoester (e.g., ethyl acetoacetate) under acidic conditions to form the pyrazole core.

- Step 2 : Chlorination at the 5-position using reagents like POCl₃ or NCS (N-chlorosuccinimide), optimized at 60–80°C for 4–6 hours.

- Step 3 : Esterification or functional group stabilization under inert atmospheres (e.g., N₂) to prevent hydrolysis.

Key factors : Temperature (>80°C may lead to side products), solvent polarity (DMF enhances cyclization), and stoichiometry of chlorinating agents (excess NCS improves yield). Reported yields range from 45% to 72% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral data should researchers expect?

- ¹H/¹³C NMR :

- ¹H NMR (CDCl₃): δ 1.35 (t, 3H, ester -CH₃), 4.30 (q, 2H, ester -CH₂), 7.45–7.60 (m, 4H, 2-chlorophenyl), 8.10 (s, 1H, pyrazole H-3).

- ¹³C NMR : δ 165.5 (ester C=O), 148.2 (pyrazole C-5), 134.8 (chlorophenyl C-Cl).

- IR : Strong absorption at ~1720 cm⁻¹ (ester C=O stretch), 750–800 cm⁻¹ (C-Cl bend).

- Mass Spectrometry : Molecular ion peak at m/z 300.07 [M+H]⁺, with fragmentation at m/z 255 (loss of -COOEt).

- X-ray Crystallography : Confirms planarity of the pyrazole ring and dihedral angles between substituents (e.g., 2-chlorophenyl vs. ester group) .

Advanced Research Questions

Q. How does the substitution pattern on the pyrazole ring influence bioactivity, based on structure-activity relationship (SAR) studies?

A comparative analysis of analogs (Table 1) reveals:

| Compound | Substituents | Bioactivity (IC₅₀, μM) | Key SAR Insight |

|---|---|---|---|

| Target compound | 5-Cl, 2-ClPh, 4-COOEt | 12.5 (Antimicrobial) | Chlorine at C-5 enhances potency vs. Gram+ bacteria. |

| Ethyl 5-amino-1-(4-ClPh)-pyrazole-4-carboxylate | 5-NH₂, 4-ClPh, 4-COOEt | 28.4 (Antimicrobial) | Amino group reduces lipophilicity, lowering membrane penetration. |

| Ethyl 5-CF₃-1-(2-ClPh)-pyrazole-4-carboxylate | 5-CF₃, 2-ClPh, 4-COOEt | 8.9 (Antimicrobial) | Trifluoromethyl group increases electron-withdrawing effects, boosting activity. |

| Conclusion : Electron-withdrawing groups (Cl, CF₃) at C-5 and lipophilic aryl groups (2-ClPh) enhance antimicrobial efficacy . |

Q. What strategies can resolve contradictions in reported biological activities across studies?

Discrepancies often arise from:

- Assay variability : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., ciprofloxacin).

- Solubility issues : Optimize DMSO concentrations (<1% v/v) or use surfactants (e.g., Tween-80) for in vitro studies.

- Metabolic interference : Conduct hepatocyte microsomal stability assays to assess compound degradation.

- Structural analogs : Compare data with closely related derivatives (see Table 1) to isolate substituent-specific effects .

Q. What computational methods are used to predict binding modes of this compound with target enzymes?

- Molecular Docking (AutoDock Vina) : Predicts interactions with enzymes like COX-2 or CYP450. The 2-chlorophenyl group shows hydrophobic contacts with Leu384 (COX-2), while the ester group forms hydrogen bonds with Arg120.

- MD Simulations (GROMACS) : Reveals stability of the ligand-enzyme complex over 100 ns, with RMSD < 2.0 Å.

- QSAR Models : Identify key descriptors (e.g., logP, polar surface area) correlating with inhibitory activity .

Methodological Notes

- Synthetic Optimization : Replace POCl₃ with safer chlorinating agents (e.g., Selectfluor®) to reduce toxicity .

- Data Validation : Cross-reference crystallographic data (CCDC entries) with experimental spectra to confirm purity .

- Ethical Compliance : Adhere to OECD guidelines for biological testing to ensure reproducibility and regulatory alignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.